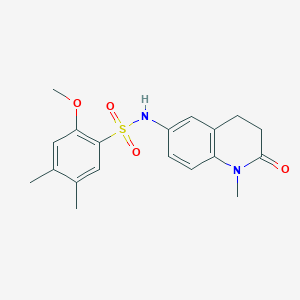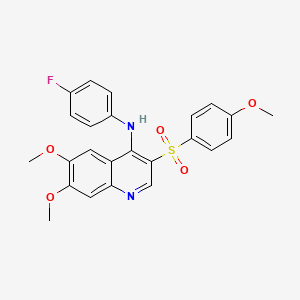
(Z)-3-(3-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-3-(3-bromophenyl)-2-(4-(4-fluorophenyl)thiazol-2-yl)acrylonitrile is a chemical compound that belongs to the class of acrylonitriles. It has been the subject of scientific research due to its potential applications in various fields.
Applications De Recherche Scientifique
Photoluminescence Characteristics of Thiophene Derivatives
A study focused on synthesizing and analyzing the photoluminescent properties of novel 4-aryl substituted thiophene derivatives with bis-diarylacrylonitrile units. These compounds demonstrated green fluorescence in solid states and CH2Cl2 solution under UV irradiation, indicating potential for applications in materials science, particularly in organic light-emitting diodes (OLEDs) and fluorescence-based sensors. The research highlighted the compounds' good thermal stability, with decomposition temperatures ranging from 301 to 378°C, which could be advantageous for high-temperature applications (Xu, Yu, & Yu, 2012).
Antioxidant Activity of Thiazolidinone Derivatives
Another study explored the synthesis of 2-(4-fluorophenyl)thiazolidin-4-one derivatives, which showed promising antioxidant activities. This research opens pathways for further exploration of these compounds in pharmaceutical applications, particularly in the development of new antioxidant agents, which could be beneficial in treating diseases associated with oxidative stress (El Nezhawy, Ramla, Khalifa, & Abdulla, 2009).
Fungicidal Activity of Thiazolylacrylonitriles
Research into novel 2-[4-(4-fluorophenyl)thiazol-2-yl]-3-hydroxy-3-hydrocarbyloxy acrylonitriles revealed significant fungicidal activities, particularly against Colletotrichum gossypii. This study suggests potential agricultural applications, where these compounds could be developed into new fungicides to protect crops from fungal diseases, thereby contributing to increased agricultural productivity and food security (Shen, 2010).
Optical and Electroluminescent Properties for Photonic Applications
A study on the design and synthesis of disubstituted and trisubstituted thiazoles as fluorophores demonstrated their potential in photonic applications due to their large Stokes shifts and tunable photophysical properties. These findings could lead to innovations in optical sensors, organic electronics, and other areas requiring materials with customizable optical properties (Suntsova, Eltyshev, Pospelova, Slepukhin, Benassi, & Belskaya, 2019).
Propriétés
IUPAC Name |
(Z)-3-(3-bromophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10BrFN2S/c19-15-3-1-2-12(9-15)8-14(10-21)18-22-17(11-23-18)13-4-6-16(20)7-5-13/h1-9,11H/b14-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTEYRVRUGHJMPM-ZSOIEALJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10BrFN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-1-(2-chlorophenyl)-2-[(2-fluorophenyl)methylidene]hydrazine](/img/structure/B2966972.png)
![2-Chloro-N-[(2-cyclopropyl-2-azabicyclo[2.1.1]hexan-1-yl)methyl]propanamide](/img/structure/B2966975.png)
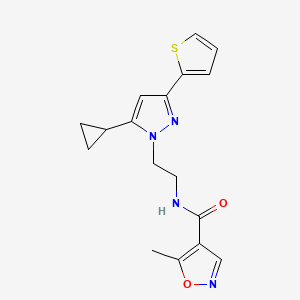

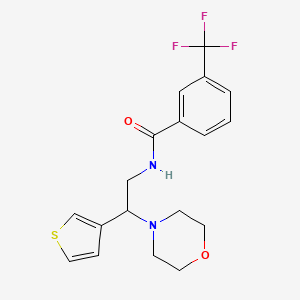
![4-Tert-butyl-1-oxaspiro[2.4]heptane](/img/structure/B2966983.png)
![5-Cyclopropyl-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2966985.png)
![3-[(3,4-dihydro-2H-1-benzopyran-4-yl)amino]propanamide hydrochloride](/img/structure/B2966986.png)


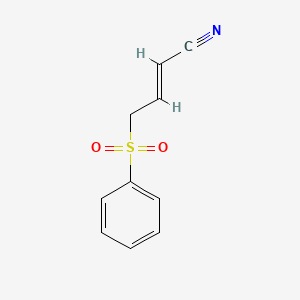
![7-Amino-2-pyridin-4-yl[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2966991.png)
